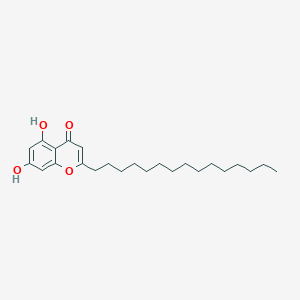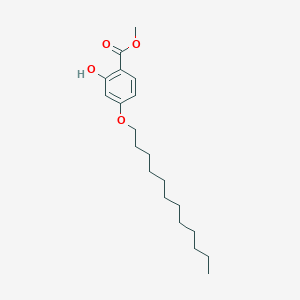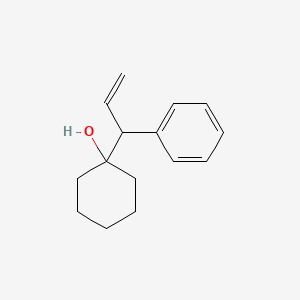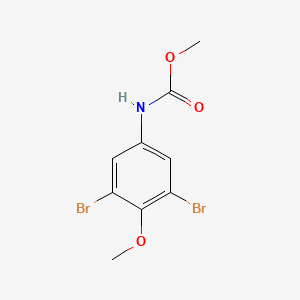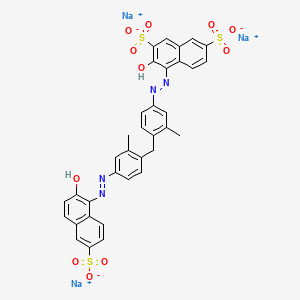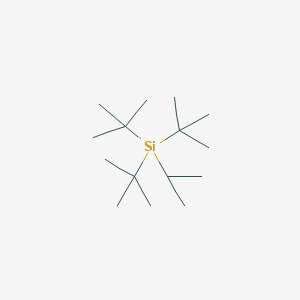
Tri-tert-butyl(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(propan-2-yl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one propan-2-yl group attached to a silicon atom. This compound is notable for its steric hindrance, which influences its reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(propan-2-yl)silane typically involves the reaction of tert-butyl chloride with a silicon-based reagent under controlled conditions. One common method is the hydrosilylation of isobutene with a silicon hydride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Functionalized silanes with various organic groups.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a stabilizer for sensitive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tri-tert-butyl(propan-2-yl)silane involves its ability to donate or accept electrons during chemical reactions. The steric hindrance provided by the tert-butyl groups influences the compound’s reactivity, making it selective in its interactions with other molecules. This selectivity is crucial in catalytic processes and the formation of stable intermediates in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropylsilane: Similar in structure but with isopropyl groups instead of tert-butyl groups.
Triethylsilane: Contains ethyl groups attached to the silicon atom.
Di-tert-butylsilane: Features two tert-butyl groups and one hydrogen atom attached to silicon.
Uniqueness
Tri-tert-butyl(propan-2-yl)silane is unique due to its high steric hindrance, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring selective reactions and the stabilization of reactive intermediates.
Eigenschaften
CAS-Nummer |
84627-97-4 |
|---|---|
Molekularformel |
C15H34Si |
Molekulargewicht |
242.52 g/mol |
IUPAC-Name |
tritert-butyl(propan-2-yl)silane |
InChI |
InChI=1S/C15H34Si/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h12H,1-11H3 |
InChI-Schlüssel |
YLECLUVXFHIDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


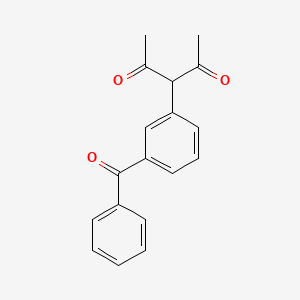
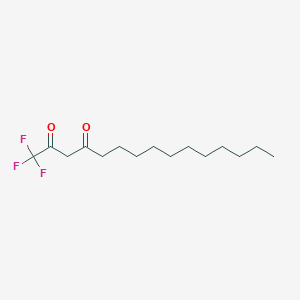
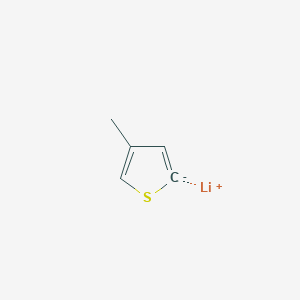
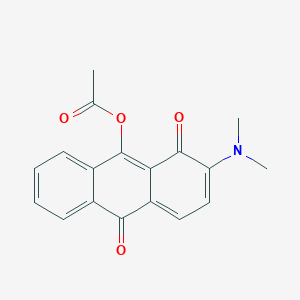
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)


![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
